molecular formula C12H16BrNS B14440952 6-Benzylsulfanyl-2,3,4,5-tetrahydropyridine;hydrobromide CAS No. 77149-01-0

6-Benzylsulfanyl-2,3,4,5-tetrahydropyridine;hydrobromide

Cat. No.: B14440952
CAS No.: 77149-01-0
M. Wt: 286.23 g/mol
InChI Key: AITOTJJMNQQKSY-UHFFFAOYSA-N
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Description

6-Benzylsulfanyl-2,3,4,5-tetrahydropyridine;hydrobromide is a compound that belongs to the class of tetrahydropyridines. Tetrahydropyridines are heterocyclic compounds that have garnered significant interest due to their presence in both natural products and synthetic pharmaceutical agents

Preparation Methods

The synthesis of 6-Benzylsulfanyl-2,3,4,5-tetrahydropyridine;hydrobromide can be achieved through several synthetic routes. One common method involves the reaction of benzyl mercaptan with 2,3,4,5-tetrahydropyridine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

6-Benzylsulfanyl-2,3,4,5-tetrahydropyridine;hydrobromide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding thiol derivative.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including anti-inflammatory and anticancer properties . In medicine, it may serve as a lead compound for the development of new therapeutic agents. Additionally, in the industry, it can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 6-Benzylsulfanyl-2,3,4,5-tetrahydropyridine;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Properties

CAS No.

77149-01-0

Molecular Formula

C12H16BrNS

Molecular Weight

286.23 g/mol

IUPAC Name

6-benzylsulfanyl-2,3,4,5-tetrahydropyridine;hydrobromide

InChI

InChI=1S/C12H15NS.BrH/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12;/h1-3,6-7H,4-5,8-10H2;1H

InChI Key

AITOTJJMNQQKSY-UHFFFAOYSA-N

Canonical SMILES

C1CCN=C(C1)SCC2=CC=CC=C2.Br

Origin of Product

United States

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